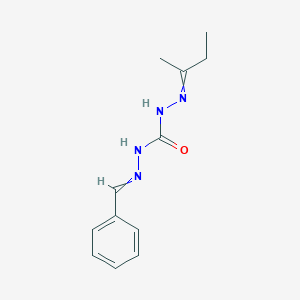![molecular formula C15H16ClNS B14516455 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine CAS No. 62450-43-5](/img/structure/B14516455.png)
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine is a compound that features a thiophene ring substituted with a 4-chlorophenyl group and a pyrrolidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves several key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Substitution with 4-Chlorophenyl Group: The thiophene ring is then substituted with a 4-chlorophenyl group through electrophilic aromatic substitution.
Attachment of Pyrrolidine Ring: The final step involves the attachment of the pyrrolidine ring to the thiophene ring, typically through nucleophilic substitution reactions.
Chemical Reactions Analysis
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Scientific Research Applications
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound is utilized in the fabrication of organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It serves as a molecular probe in studying various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit similar pharmacological properties.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine-based drugs share structural similarities and are used in various therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
CAS No. |
62450-43-5 |
|---|---|
Molecular Formula |
C15H16ClNS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C15H16ClNS/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11H2 |
InChI Key |
MPGQQKFUDRUJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


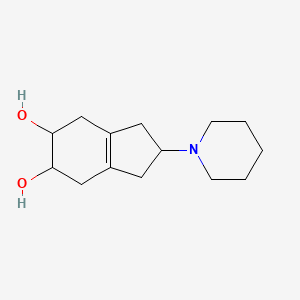

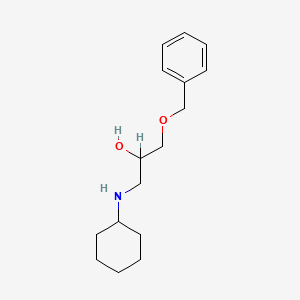
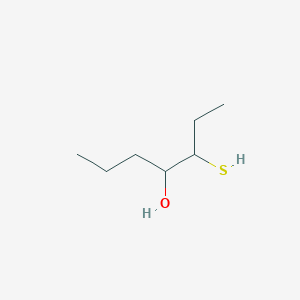
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)

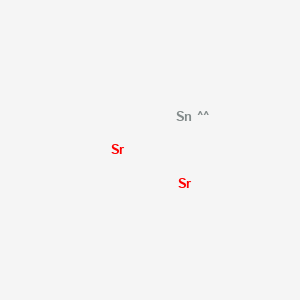
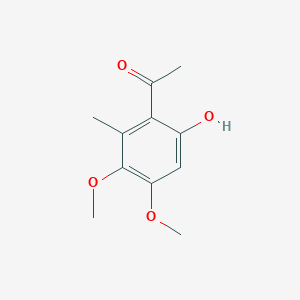
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
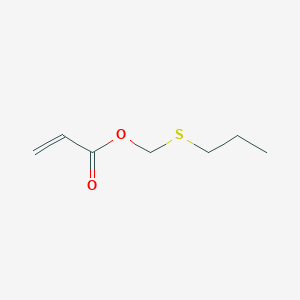
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
